1-Hydroxy-2-tetradecen-4-one
Description
1-Hydroxy-2-tetradecen-4-one is an aliphatic hydroxy ketone with a 14-carbon chain (C₁₄H₂₆O₂), featuring a hydroxyl group at position 1, a double bond between carbons 2 and 3 (denoted as "tetradecen"), and a ketone group at position 3.
Properties
CAS No. |
142450-05-3 |
|---|---|
Molecular Formula |
C14H26O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Hydroxyacetophenones (Aromatic Hydroxy Ketones)
Compounds like 2-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-oxoethyl 2,2-dimethylpropanoate (C₂¹H₃₂O₄) from Handbook of Hydroxyacetophenones share a ketone and hydroxyl group but differ in their aromatic backbone . Key distinctions include:
- Acidity: The phenolic -OH in aromatic hydroxyacetophenones (pKa ~10) is more acidic than the aliphatic -OH in 1-Hydroxy-2-tetradecen-4-one (pKa ~15–16) due to resonance stabilization of the phenoxide ion.
- Reactivity : Aromatic hydroxy ketones undergo electrophilic substitution (e.g., nitration), whereas the aliphatic compound favors nucleophilic additions at the ketone or oxidation of the double bond.
Cyclohexene Derivatives
1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid () contains a cyclic ketone and hydroxyl group but integrates a carboxylic acid moiety and methyl substituents . The rigid cyclohexene ring reduces conformational flexibility compared to the linear tetradecen chain, affecting intermolecular interactions and solubility.
Flavonoids
In contrast, this compound lacks aromaticity, resulting in distinct spectroscopic profiles (e.g., absence of strong UV-Vis absorbance beyond 220 nm).
Physicochemical Properties
Notes:
- The aliphatic chain in this compound increases hydrophobicity compared to smaller hydroxy ketones.
- Methoxy groups in flavonoids enhance thermal stability but reduce volatility relative to aliphatic analogs .
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